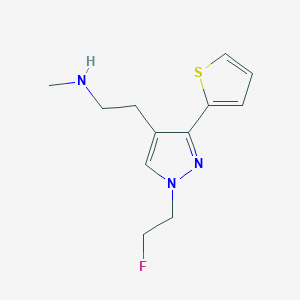
1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one, also known as FMME, is a synthetic compound that has been widely studied in the scientific research community. It has been used in a variety of fields, including chemistry, biochemistry, pharmacology, and biotechnology. FMME is a versatile compound that can be used in a variety of ways, including as a catalyst, as a reagent, and as a substrate. It has a wide range of applications in the laboratory, and its versatility makes it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Endosomolytic Polymers
A study on poly(amido-amine)s (PAAs) that carry ter-amino groups and a carboxyl group per repeating unit has shown significant potential in creating endosomolytic polymers. These polymers, derived from similar compounds, display pH-dependent haemolysis, most lytic at pH 5.5, indicating their usefulness in delivering therapeutic agents within the acidic environment of endosomes (Ferruti et al., 2000).
Antibacterial Activity
Compounds with a fluoromethyl group have been synthesized and their antibacterial activities examined. In particular, derivatives on 1,8-naphthyridine and quinoline showed that the activity increased in naphthyridines when the methyl group was replaced with the fluoromethyl group, highlighting the potential for developing new antibacterial agents (Tani et al., 1982).
Fluorination Techniques
Research into the electrochemical fluorination of hexahydroazepine, methylpiperidines, and related compounds has explored methods for introducing fluorine atoms into these molecules, leading to various fluorinated derivatives. This technique can be applied to the synthesis of pharmaceuticals and other fluorinated organic compounds, demonstrating the versatility of fluorination methods (Abe et al., 2000).
Enantioselective Inhibition
The enantioselectivity of certain derivatives as inhibitors of P450 AROM, an enzyme involved in steroid biosynthesis, has been investigated. These studies are crucial for developing drugs that target specific isomers of biological molecules, potentially leading to more effective and selective therapies (Khodarahmi et al., 1998).
Synthesis of Fluoroquinolone Antibiotics
The stereoselective synthesis of key intermediates for fluoroquinolone antibiotics highlights the role of specific compounds in creating effective treatments for respiratory tract infections. This research demonstrates the compound's significance in synthesizing new antibiotics to combat multidrug-resistant organisms (Lall et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-10(8-11)3-5-13(6-4-10)9(14)7-12-2/h12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVDEWIYALHMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CNC)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



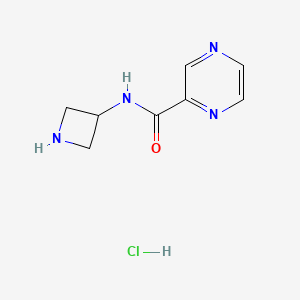
![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)

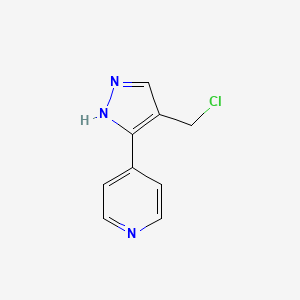
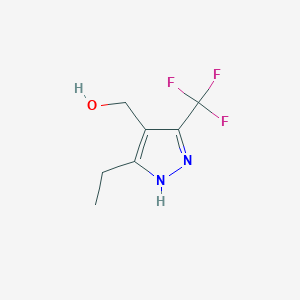
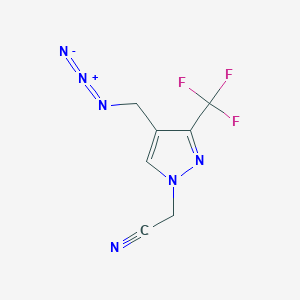

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)




